2-amino-5-methoxytetralin HCl

Asymmetric Synthesis Chiral Resolution Process Chemistry

Racemic 2-aminotetralin supply often lacks the stereochemical precision required for asymmetric rotigotine synthesis. 5-MeO-2-aminotetralin HCl (CAS 3880-88-4) delivers the essential aminotetralin scaffold for pharmaceutical development. • Key precursor to the (S)-enantiomer required for FDA-approved rotigotine (Neupro®) transdermal patch manufacturing • ≥98% purity (HPLC) with hydrochloride salt form ensuring consistent aqueous solubility and long-term stability • Characterized dopamine D2/D3 receptor ligand; the 5-methoxy substitution enables SAR differentiation from 5-hydroxy and 7-methoxy analogs

Molecular Formula C11H16ClNO
Molecular Weight 213.70 g/mol
CAS No. 3880-88-4
Cat. No. B1589888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5-methoxytetralin HCl
CAS3880-88-4
Molecular FormulaC11H16ClNO
Molecular Weight213.70 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCC(C2)N.Cl
InChIInChI=1S/C11H15NO.ClH/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;/h2-4,9H,5-7,12H2,1H3;1H
InChIKeyCGLCAQWQPIFKRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-methoxytetralin HCl (CAS 3880-88-4): Structural and Pharmacological Overview for Procurement Decisions


2-Amino-5-methoxytetralin HCl (also known as 5-methoxy-2-aminotetralin hydrochloride or SKF 87967 hydrochloride) is a chiral aminotetralin derivative belonging to the class of conformationally restricted dopamine analogs. The compound exists as enantiomers, with the (S)-enantiomer (CAS 58349-17-0) being the most commonly referenced in research and industrial applications. It serves as a key synthetic intermediate in the production of the FDA-approved non-ergot dopamine agonist rotigotine (Neupro®), which is indicated for Parkinson's disease and restless legs syndrome . The compound has been evaluated for its affinity at dopamine D2, D3, and D4 receptors, where it demonstrates a distinct binding profile compared to other 2-aminotetralin derivatives [1]. The hydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical synthesis and biochemical assay preparation.

Why 2-Amino-5-methoxytetralin HCl Cannot Be Replaced by Other Aminotetralin Derivatives


Within the 2-aminotetralin class, subtle modifications to the substitution pattern, stereochemistry, or N-alkylation state profoundly alter receptor affinity, functional activity, and synthetic utility. For instance, the presence of a 5-methoxy group confers a distinct dopamine D2/D3 receptor binding profile compared to 5-hydroxy or 7-methoxy analogs [1]. The (S)-enantiomer is specifically required for the asymmetric synthesis of rotigotine, as the (R)-enantiomer leads to an inactive or less potent product [2]. Furthermore, N-alkylated derivatives such as 5-OH-DPAT or 8-OH-DPAT exhibit different selectivity profiles, with 8-OH-DPAT being a selective 5-HT1A agonist, whereas the parent 2-amino-5-methoxytetralin acts primarily as a dopamine receptor ligand [3]. These structural and stereochemical constraints preclude simple substitution with other aminotetralin analogs.

Quantitative Evidence Guide: 2-Amino-5-methoxytetralin HCl Differentiation from Analogs


Synthetic Yield and Purity Optimization for (S)-2-Amino-5-methoxytetralin HCl via Patented Resolution Method

The patented method for preparing (S)-2-amino-5-methoxytetralin hydrochloride achieves a significantly increased yield compared to prior art methods, with reported yields exceeding 80% and high product purity [1]. In contrast, earlier synthetic routes to 5-methoxy-2-aminotetralin derivatives often resulted in lower yields and required extensive purification steps.

Asymmetric Synthesis Chiral Resolution Process Chemistry

Dopamine D2 Receptor Affinity of 5-Methoxy-2-aminotetralin Compared to Hydroxy Analogs

In a comparative study of 2-aminotetralin derivatives, compounds with a 5-methoxy substituent exhibited high affinity for dopamine D2 and D3 receptors, whereas the corresponding 5-hydroxy analogs showed different binding profiles [1]. Specifically, the 5-hydroxy analog (5-OH-DPAT) is a known D2/D3 agonist with Ki values in the low nanomolar range, while the 5-methoxy substitution alters lipophilicity and receptor interaction kinetics. Quantitative Ki values for the target compound were not directly reported in the abstract, but the study establishes that methoxy vs. hydroxy substitution at the 5-position is a critical determinant of receptor subtype selectivity.

Dopamine Receptors Receptor Binding Neuropharmacology

Enantioselective Requirement for Rotigotine Synthesis: (S)-Enantiomer vs. (R)-Enantiomer

The (S)-enantiomer of 2-amino-5-methoxytetralin is a mandatory chiral intermediate for the synthesis of rotigotine, a dopamine agonist used clinically for Parkinson's disease. The (R)-enantiomer, if used, yields an inactive or significantly less potent product . This stereochemical requirement is absolute and cannot be circumvented by using the racemate or the opposite enantiomer.

Rotigotine Synthesis Chiral Intermediates Parkinson's Disease

Purity and Specification Comparison: 2-Amino-5-methoxytetralin HCl vs. Other Aminotetralin Standards

Commercially available 2-amino-5-methoxytetralin hydrochloride is typically offered at ≥97% purity (HPLC) from reputable vendors such as BOC Sciences and MuseChem . In contrast, some related aminotetralin derivatives like 5-hydroxy-DPAT or 8-OH-DPAT may be available at lower purities or as hydrobromide salts with different stability profiles. The hydrochloride salt form of 2-amino-5-methoxytetralin offers superior aqueous solubility and long-term storage stability compared to free base or alternative salt forms.

Analytical Standards Chemical Purity Research Chemicals

Functional Selectivity: Dopamine Agonist Activity vs. Serotonin 5-HT1A Agonist Activity of 8-OH-DPAT

2-Amino-5-methoxytetralin is characterized as a dopamine receptor agonist , whereas the closely related compound 8-OH-DPAT (8-hydroxy-2-(di-n-propylamino)tetralin) is a selective serotonin 5-HT1A receptor agonist [1]. This functional divergence arises from the different substitution patterns (5-methoxy vs. 8-hydroxy and N,N-dipropyl) and results in distinct pharmacological applications. 2-Amino-5-methoxytetralin is primarily used in dopaminergic pathway research and as a synthetic intermediate for dopamine agonists, while 8-OH-DPAT is employed as a standard tool for studying serotonergic systems.

Functional Selectivity Dopamine Agonist Serotonin Receptor

D2A Receptor Inverse Agonist Activity of N-Alkylated Derivatives vs. Parent Compound

While the parent 2-amino-5-methoxytetralin acts as a dopamine receptor agonist, N-arylmethyl substituted derivatives such as (R)-2-[(Benzyl)propylamino]-5-methoxytetralin exhibit inverse agonist activity at dopamine D2A receptors [1]. Specifically, compound 7 ( (R)-2-[(Benzyl)propylamino]-5-methoxytetralin) was characterized as a potent inverse agonist in a [35S]GTPγS binding assay with a Ki of 0.16 nM for the D2 receptor [1][2]. This demonstrates that minor N-substitution on the 2-amino-5-methoxytetralin scaffold can completely invert functional efficacy from agonism to inverse agonism.

Inverse Agonism Dopamine D2A Receptor Structure-Activity Relationship

Optimal Application Scenarios for 2-Amino-5-methoxytetralin HCl Based on Quantitative Evidence


Pharmaceutical Synthesis: Rotigotine API Manufacturing

The (S)-enantiomer of 2-amino-5-methoxytetralin HCl is an essential chiral intermediate for the production of rotigotine, a dopamine agonist used in transdermal patches for Parkinson's disease and restless legs syndrome. The patented synthetic method [1] achieving >80% yield ensures cost-effective, scalable production of this critical building block. Any deviation from the (S)-enantiomer results in an inactive product, making this compound irreplaceable in rotigotine synthesis.

Dopamine Receptor Pharmacology Research

As a dopamine receptor agonist with high affinity for D2 and D3 subtypes [2], 2-amino-5-methoxytetralin serves as a valuable tool compound for studying dopaminergic signaling pathways. Its distinct 5-methoxy substitution profile differentiates it from 5-hydroxy analogs, enabling structure-activity relationship (SAR) studies to elucidate the role of hydrogen bonding vs. hydrophobic interactions at dopamine receptor binding sites.

Medicinal Chemistry Scaffold for Antipsychotic Drug Discovery

The 2-amino-5-methoxytetralin core serves as a privileged scaffold for designing mixed dopamine D2/D3 and serotonin 5-HT1A receptor ligands, as exemplified by the 5-OMe-BPAT series [3]. Modifications to the N-substituent can convert the agonist parent compound into antagonists or inverse agonists [4], providing a versatile platform for developing novel atypical antipsychotic agents with balanced dopaminergic and serotonergic activity.

Analytical Reference Standard for Chiral Purity Assessment

With a commercial purity of ≥97% (HPLC) and well-defined stereochemistry , (S)-2-amino-5-methoxytetralin HCl is suitable for use as an analytical reference standard in chiral HPLC method development and in-process control for rotigotine manufacturing. Its hydrochloride salt form ensures consistent solubility and stability across analytical workflows.

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